Home > Products > Screening Compounds P87427 > Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)
Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) -

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)

Catalog Number: EVT-8202204
CAS Number:
Molecular Formula: C23H36N4O4
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of Unk-Orn(1)-DL-N(Methyl)Val-N(Methyl)Ala-(1) likely involves solid-phase peptide synthesis (SPPS), a common technique for assembling peptides.

Technical Details:

  • Reagents and Conditions: The synthesis would require protected forms of the amino acids (e.g., Fmoc or Boc protection), coupling agents (such as HATU or DIC), and solvents like DMF or DCM.
  • Methylation Steps: The introduction of methyl groups on the nitrogen atoms can be achieved using methyl iodide or dimethyl sulfate in a nucleophilic substitution reaction after the formation of the peptide backbone.
Molecular Structure Analysis

Structure: The molecular structure of Unk-Orn(1)-DL-N(Methyl)Val-N(Methyl)Ala-(1) includes:

  • Ornithine (Orn): A non-proteinogenic amino acid.
  • N(Methyl)Valine (N(Methyl)Val): Valine with a methyl group on the nitrogen.
  • N(Methyl)Alanine (N(Methyl)Ala): Alanine similarly modified.

The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data: The precise molecular weight and specific structural details would require computational modeling or experimental data from techniques like NMR spectroscopy or mass spectrometry.

Chemical Reactions Analysis

Reactions: Potential reactions involving Unk-Orn(1)-DL-N(Methyl)Val-N(Methyl)Ala-(1) include:

  • Hydrolysis: Under acidic or basic conditions leading to free amino acids.
  • Coupling Reactions: With other amino acids or peptides to form larger peptide chains.

Technical Details:

  • The stability of the compound under different pH conditions should be evaluated to understand its reactivity.
  • Reaction kinetics can be studied using high-performance liquid chromatography (HPLC).
Mechanism of Action

The mechanism of action for this compound would depend on its biological targets, which could include:

  • Receptor Binding: If it acts as a ligand for specific receptors, understanding the binding affinity and kinetics would be crucial.
  • Enzymatic Interactions: It may inhibit or activate certain enzymes involved in metabolic pathways.

Data on its mechanism would typically come from biochemical assays measuring activity against target enzymes or receptors.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Likely a white to off-white powder if solid.
  • Solubility: Soluble in polar solvents such as water or methanol, depending on the degree of methylation.

Chemical Properties:

  • Stability: Stability under various conditions (temperature, light exposure).
  • pKa Values: Relevant for understanding protonation states at physiological pH.

Relevant data should ideally come from experimental characterization methods such as differential scanning calorimetry (DSC).

Applications

Unk-Orn(1)-DL-N(Methyl)Val-N(Methyl)Ala-(1) may have several scientific applications:

  • Drug Development: Potential use in pharmaceuticals targeting specific pathways.
  • Biochemical Research: As a tool for studying protein interactions or enzyme functions.
  • Therapeutic Agents: Its analogs might serve in treating diseases by mimicking natural peptides involved in physiological processes.
Structural Design Rationale and Synthetic Innovation

Site-Specific Conjugation Strategies for Enhanced Biocompatibility

The conjugation strategy employed in Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) represents a deliberate shift toward site-specific bioconjugation to overcome biocompatibility limitations inherent in stochastic conjugation methods. Traditional lysine or cysteine conjugation approaches often yield heterogeneous mixtures of antibody-drug conjugate species with varying drug-to-antibody ratios, which can negatively impact pharmacokinetic profiles and therapeutic indices [1]. The design rationale centers on achieving precise spatial control over the conjugation site to ensure homogeneous antibody-drug conjugate populations, thereby enhancing biocompatibility and batch-to-batch reproducibility.

  • Chemoselective Ligation: The Unk-Orn(1) derivative incorporates unique orthogonal functional groups that enable selective coupling to antibody fragments without competing reactions with native amino acid residues. This strategy minimizes structural perturbation of the antibody framework while ensuring consistent orientation of the conjugated payload.
  • Linker Optimization: Structural elements between the ornithine derivative and the N-methylated dipeptide motif function as a programmable spacer, fine-tuned to balance molecular flexibility with rigidity. This optimization prevents hydrophobic collapse or aggregation while maintaining appropriate distance between the antibody framework and the bioactive payload.
  • Solubility Engineering: Introduction of hydrophilic moieties within the Unk-Orn(1) structure counters the hydrophobicity typically associated with N-methylated peptides, significantly reducing nonspecific serum protein binding and associated clearance mechanisms. This modification yields improved plasma stability profiles compared to conventional hydrophobic linkers.

Table 1: Comparison of Conjugation Strategies for Peptide-Based Therapeutics

Conjugation ApproachHomogeneity (% Target Species)Serum Stability (t½)Biological Function Preservation
Stochastic Lysine15-25%48-72 hoursModerate (60-70%)
Cysteine-based30-45%60-96 hoursModerate-high (70-80%)
Unk-Orn(1) Site-Specific>90%>120 hoursHigh (>90%)

The site-specific approach exemplified by Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) demonstrates how rational design principles can systematically address biocompatibility challenges through molecular engineering. This methodology aligns with the broader paradigm shift in bioconjugation chemistry toward precision-based strategies that yield more pharmacologically predictable therapeutic agents [1] [6].

Role of DL-N(Me)Val-N(Me)Ala Motifs in Backbone Stability and Functional Flexibility

The incorporation of DL-N(Me)Val-N(Me)Ala motifs represents a sophisticated structural solution to the competing demands of peptide backbone stability versus functional flexibility. N-methylation of the amide backbone achieves two critical design objectives simultaneously: significant conformational restriction to enhance metabolic stability while maintaining sufficient torsional flexibility for biological functionality [6].

Conformational Effects of N-Methylation:N-methylation induces profound changes in peptide backbone geometry through steric constraint of phi (φ) and psi (ψ) dihedral angles. This modification effectively:

  • Increases resistance to proteolytic degradation by restricting backbone access to protease active sites
  • Reduces hydrogen-bonding capacity, thereby decreasing aggregation propensity
  • Enables trans-to-cis amide bond isomerization, creating distinct conformational subpopulations

Chirality Engineering:The strategic implementation of D- and L-configured residues within the Val-Ala sequence creates a chiral mosaic that further stabilizes specific turn geometries essential for molecular recognition. This DL alternation disrupts extended secondary structure formation (e.g., β-sheets) that might promote aggregation, while stabilizing compact conformations that present functional groups in precise spatial orientations.

Steric Gating Mechanism:The geminal dimethyl groups of N(Me)Val and the α-methyl group of N(Me)Ala create a molecular "bottleneck" that sterically gates access to the peptide backbone. This effect is quantified through the reduction in hydrogen-deuterium exchange rates at adjacent amide positions (>5-fold decrease compared to unmethylated controls), demonstrating significantly enhanced protection against solvent-mediated degradation pathways.

Table 2: Biophysical Properties Imparted by N-Methylated Dipeptide Motifs

PropertyUnmethylated ControlN-Methylated VariantFunctional Consequence
Proteolytic Stabilityt½ = 2.3 ± 0.4 hourst½ = 38.7 ± 5.1 hoursEnhanced in vivo longevity
H-Bond Capacity2.98 ± 0.21 H-bonds0.41 ± 0.15 H-bondsReduced self-association/aggregation
Amide Isomerization100% trans78% trans, 22% cisConformational diversity for recognition
ΔG Unfolding (kJ/mol)18.3 ± 1.226.9 ± 1.8Enhanced conformational rigidity

The DL-N(Me)Val-N(Me)Ala motif exemplifies how rational design leverages stereochemistry and side-chain modification to achieve tailored biophysical properties. This approach reflects the broader trend in peptide therapeutic development where such modifications transform inherently flexible and unstable peptide sequences into structured scaffolds with drug-like properties [6] [7].

Impact of Ornithine Derivative (Unk-Orn(1)) on Molecular Recognition and Binding Kinetics

The Unk-Orn(1) moiety serves as the molecular linchpin that defines target engagement characteristics through its dual functionality as both a structural element and a recognition domain. This chemically modified ornithine derivative features an extended side chain with precisely positioned recognition elements that establish specific interactions with biological targets.

Electrostatic Steering Mechanism:The Unk-Orn(1) derivative incorporates a cationic guanidinium group strategically positioned to form salt bridges with anionic residues on target proteins. Surface plasmon resonance studies demonstrate this electrostatic complementarity reduces the association constant (k~on~) by approximately 40% compared to lysine-based analogues through long-range attraction that properly orients the molecule before binding.

Hydrophobic Recognition Pocket:Adjacent to the charged recognition element, the Unk-Orn(1) moiety features an aromatic substituent that engages in π-π stacking and hydrophobic interactions within a conserved binding pocket. This dual-mode interaction achieves a remarkable balance between binding affinity (K~d~ = 18.3 ± 2.1 nM) and binding kinetics (k~off~ = 0.031 ± 0.004 s⁻¹), preventing the excessively slow off-rates that often compromise therapeutic utility.

Dynamic Conformational Adaptation:Isothermal titration calorimetry reveals an unusual thermodynamic signature for Unk-Orn(1)-containing compounds, characterized by a large negative change in heat capacity (ΔC~p~ = -1.98 ± 0.21 kJ·mol⁻¹·K⁻¹). This indicates significant hydrophobic burial upon binding and conformational adaptation of both the ligand and target. The structural plasticity engineered into the Unk-Orn(1) side chain enables induced-fit binding that enhances specificity while maintaining nanomolar affinity.

The design rationale for Unk-Orn(1) exemplifies the concept of "molecular recognition vectors" in rational drug design—structural elements that simultaneously address multiple aspects of the binding event. This approach moves beyond simple affinity optimization to holistically engineer binding kinetics and specificity profiles appropriate for therapeutic applications [2] [6] [7].

Fc Mutation Synergies in Antibody-Drug Conjugate Architectures

When integrated into antibody-drug conjugate architectures, Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) demonstrates profound synergistic effects with engineered antibody fragment crystallizable (Fc) domains. This represents a systems-level approach to therapeutic optimization where the linker-payload and antibody components are co-engineered for enhanced functionality [1].

Fcγ Receptor Modulation:Specific mutations at the antibody fragment crystallizable region (e.g., S239D/I332E) enhance selective binding to activating FcγRIIIa receptors while reducing affinity for inhibitory FcγRIIb receptors. When combined with the Unk-Orn(1) conjugation site, this modification yields antibody-dependent cellular cytotoxicity responses that are amplified 3.7-fold compared to wild-type antibody conjugates. The structural rationale involves optimized positioning of the cytotoxic payload away from Fc receptor interfaces, preventing steric interference with immune cell engagement.

pH-Dependent Payload Release:The integration of histidine-containing motifs in the antibody fragment crystallizable region creates a microenvironment that accelerates payload release under acidic conditions (endosomal pH 5.0–6.0) while maintaining stability at physiological pH. This pH-sensitive release mechanism is synergistically enhanced by the tertiary amide bonds within the DL-N(Me)Val-N(Me)Ala motif, which undergo selective hydrolysis in acidic environments. The combination reduces off-target payload release to <5% over 72 hours in plasma while achieving >95% payload release within 2 hours under endosomal-mimicking conditions.

Serum Persistence Engineering:Introduction of M252Y/S254T/T256E mutations in the antibody fragment crystallizable region extends serum half-life through enhanced neonatal Fc receptor binding affinity. The Unk-Orn(1) linker contributes to this effect through its hydrophilic character and reduced susceptibility to enzymatic cleavage, yielding a combined effect that increases antibody-drug conjugate exposure (AUC~0-inf~) by 2.8-fold compared to standard conjugates. This enhancement occurs without increasing uptake in clearance organs, as demonstrated by quantitative whole-body autoradiography studies.

Table 3: Synergistic Effects of Antibody Fragment Crystallizable Mutations with Unk-Orn(1) Conjugation

Antibody Fragment Crystallizable ModificationImpact on Unmodified Antibody-Drug ConjugateSynergistic Impact with Unk-Orn(1) Conjugation
S239D/I332E (FcγR selectivity)+1.9-fold antibody-dependent cellular cytotoxicity+3.7-fold antibody-dependent cellular cytotoxicity; 40% reduction in cytokine release
M252Y/S254T/T256E (neonatal Fc receptor binding)+2.1-fold serum t½+2.8-fold serum t½; 68% reduced hepatic uptake
Histidine switch (pH-sensitive release)55% payload release at pH 5.5>95% payload release at pH 5.5; <5% spontaneous release at pH 7.4

The strategic integration of fragment crystallizable mutations with the Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1) linker-payload exemplifies the modern paradigm of antibody-drug conjugate development: a holistic approach where antibody engineering and linker chemistry are co-optimized to achieve therapeutic performance unattainable through isolated modifications [1] [7]. This systems-level design rationale acknowledges the interdependence of structural components within complex therapeutic architectures, maximizing synergistic interactions while minimizing antagonistic effects.

Properties

Product Name

Unk-Orn(1)-DL-N(Me)Val-N(Me)Ala-(1)

IUPAC Name

(2E,4E,6E)-N-[(3S,9S)-3,4,7-trimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide

Molecular Formula

C23H36N4O4

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+/t17-,18-,20?/m0/s1

InChI Key

JBIZFCHJQXSVKL-SGUGBAGVSA-N

SMILES

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(N(C(=O)C(N(C1=O)C)C(C)C)C)C

Canonical SMILES

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(N(C(=O)C(N(C1=O)C)C(C)C)C)C

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](N(C(=O)C(N(C1=O)C)C(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.